molecular formula C27H50N4O11 B609597 N-Mal-N-bis(PEG4-amine) TFA salt CAS No. 2128735-22-6

N-Mal-N-bis(PEG4-amine) TFA salt

Cat. No.: B609597
CAS No.: 2128735-22-6
M. Wt: 606.71
InChI Key: BDXSPBURFXDTTO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of N-Mal-N-bis(PEG4-amine) TFA salt are biomolecules with a thiol group and carboxylic acids . The compound’s terminal maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol . The terminal amino group is reactive with carboxylic acids .

Mode of Action

This compound interacts with its targets through covalent bonding. The maleimide group of the compound reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The amino group of the compound is reactive with carboxylic acids .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving biomolecules with a thiol group and carboxylic acids . The compound’s ability to form covalent bonds with these biomolecules can influence the function and behavior of these molecules, potentially affecting the pathways in which they are involved .

Pharmacokinetics

It’s known that the compound is a branched peg derivative . PEGylation, or the addition of polyethylene glycol (PEG) to molecules, is often used to improve the pharmacokinetics of drugs, including their solubility, stability, and half-life .

Result of Action

The result of the action of this compound is the formation of a covalent bond between the compound and biomolecules with a thiol group or carboxylic acids . This bonding can enable the connection of these biomolecules, potentially influencing their function and behavior .

Action Environment

The action environment can influence the efficacy and stability of this compound. PEGylation can improve the stability of compounds in various environments, potentially enhancing their efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Mal-N-bis(PEG4-amine) TFA salt involves the reaction of maleimide with PEG4-amine. The maleimide group reacts with thiol groups to form a covalent bond, while the amine group reacts with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes) to form stable amide bonds . Common reagents used in these reactions include EDC, DCC, and HATU .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often achieving a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

N-Mal-N-bis(PEG4-amine) TFA salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are stable amide bonds between this compound and biomolecules, enhancing their stability and functionality .

Comparison with Similar Compounds

Properties

IUPAC Name

N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N4O11.C2HF3O2/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29;3-2(4,5)1(6)7/h1-2H,3-24,28-29H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWGVVGCWYBBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51F3N4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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